molecular formula C16H19N3O B13852076 4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide

4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide

Katalognummer: B13852076
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: HIGWOKKZAIAVPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide is an organic compound with a complex structure that includes both amine and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of 4-(dimethylamino)benzaldehyde, which is then subjected to a series of reactions to introduce the aminomethyl group and form the final benzamide structure. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different amide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of products .

Wissenschaftliche Forschungsanwendungen

4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(dimethylamino)benzaldehyde: A precursor in the synthesis of 4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide.

    4-(aminomethyl)benzamide: A related compound with similar structural features but different functional groups.

    4-(4-(dimethylamino)-alpha-phenylbenzylidene)-2,5-cyclohexadien-1-one: Another compound with a similar core structure but different substituents.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C16H19N3O

Molekulargewicht

269.34 g/mol

IUPAC-Name

4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide

InChI

InChI=1S/C16H19N3O/c1-19(2)15-9-7-14(8-10-15)18-16(20)13-5-3-12(11-17)4-6-13/h3-10H,11,17H2,1-2H3,(H,18,20)

InChI-Schlüssel

HIGWOKKZAIAVPL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.